molecular formula C11H17N3O4 B2791205 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1824147-46-7

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2791205
CAS No.: 1824147-46-7
M. Wt: 255.274
InChI Key: ATQMUKIGZLWYAK-UHFFFAOYSA-N
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then introduced into the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficient and sustainable production . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a Boc-protected amino group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields of research and industry .

Properties

IUPAC Name

2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)14(4)13-7/h5H,6H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMUKIGZLWYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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